molecular formula C12H7ClFNO2 B6414697 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1261894-87-4

4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6414697
CAS No.: 1261894-87-4
M. Wt: 251.64 g/mol
InChI Key: WAVQJDCASBEUHV-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₇ClFNO₂ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and pyridine-3-carboxylic acid.

    Coupling Reaction: The 3-chloro-5-fluoroaniline undergoes a coupling reaction with pyridine-3-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The pyridine ring can undergo coupling reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.

    Reduction Products: Reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound is similar in structure but lacks the chloro substituent.

    4-(3-Chloro-5-fluorophenyl)nicotinic acid: This compound has a similar structure but with a different position of the carboxylic acid group.

Uniqueness

4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity. The combination of these substituents with the pyridine ring and carboxylic acid group makes this compound a valuable building block for various applications in research and industry.

Biological Activity

4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

  • Molecular Formula : C12H8ClFNO2
  • Molecular Weight : 251.64 g/mol
  • CAS Number : 893740-56-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is hypothesized that the chloro and fluoro substituents enhance the compound's binding affinity to various enzymes and receptors, which may lead to inhibition or activation of critical biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives bearing the 3-chloro-4-fluorophenyl motif have effective inhibitory effects against certain bacterial strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro assays demonstrated that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The IC50 values for several analogs were recorded, indicating varying degrees of potency.

Case Studies

  • Inhibition of Tyrosinase Activity
    A study assessed the inhibitory effects of several derivatives on tyrosinase (TYR), an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl fragment significantly enhanced inhibitory activity compared to parent compounds.
    CompoundIC50 (μM)
    1d1.38
    2c2.96
    3b3.5
    Kojic Acid (reference)5.0
  • Antimicrobial Testing
    Another study focused on the antimicrobial properties, revealing that certain derivatives exhibited strong activity against Gram-positive bacteria.
    CompoundZone of Inhibition (mm)
    This compound18
    Control (Ampicillin)20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. The positioning of the chloro and fluoro groups is crucial; for example, moving the chloro group from the para to the meta position drastically reduces potency.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-8-3-7(4-9(14)5-8)10-1-2-15-6-11(10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQJDCASBEUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692604
Record name 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-87-4
Record name 3-Pyridinecarboxylic acid, 4-(3-chloro-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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